Aflatoxin G2-13C17 certificate of analysis and purity
Aflatoxin G2-13C17 certificate of analysis and purity
Certificate of Analysis Interpretation and Purity Validation for IDMS Applications[1]
Executive Summary
In the regulated landscape of mycotoxin analysis (EU Commission Regulation (EC) No 401/2006, US FDA Compliance Policy Guides), data integrity hinges on the quality of the internal standard. Aflatoxin G2-13C17 is the definitive stable isotope-labeled analog for Aflatoxin G2, utilized primarily in Isotope Dilution Mass Spectrometry (IDMS).
This guide deconstructs the technical specifications of this reference material. It moves beyond the basic product sheet to explain the metrological traceability, purity assignment methodologies (qNMR vs. LC-MS), and the critical application of the Certificate of Analysis (CoA) in validating analytical workflows.
Part 1: The Anatomy of the Molecule
To interpret the CoA, one must first understand the material's design. Aflatoxin G2-13C17 is a uniformly labeled isotopologue .
-
Chemical Formula:
C H O [1] -
Mass Shift: The substitution of all 17 carbon atoms with the stable
C isotope results in a mass increase of exactly 17.057 Da compared to the native analyte ( C H O ). -
Why
C and not Deuterium ( H)?-
Chromatographic Integrity: Deuterated compounds often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native target due to changes in lipophilicity. This separation prevents the internal standard from experiencing the exact same matrix suppression/enhancement as the analyte at the electrospray source.
- C atoms are part of the carbon skeleton and are non-exchangeable. Deuterium on hydroxyl groups can exchange with solvent protons, altering the mass signal.
-
Part 2: Decoding the Certificate of Analysis (CoA)
The CoA is not merely a receipt; it is a legal document of traceability. For Aflatoxin G2-13C17, a compliant CoA (ISO 17034) must validate three distinct purity parameters.
1. Chemical Purity (CP)
-
Definition: The proportion of the material that is chemically Aflatoxin G2 (regardless of isotope).
-
Method: HPLC-UV/FLD or qNMR.
-
Critical Threshold: Typically >97%. Impurities here are usually biosynthetic precursors or degradation products (e.g., Aflatoxin G2a).
2. Isotopic Purity (IP) / Enrichment[3]
-
Definition: The percentage of carbon atoms that are actually
C. -
Method: High-Resolution Mass Spectrometry (HRMS).
-
Critical Threshold: >98% atom %
C.[1] -
Impact: Low isotopic purity results in "unlabeled" native Aflatoxin G2 being present in your standard. This causes a false positive bias , as you are spiking the target analyte into your sample.
3. Concentration & Uncertainty
-
Traceability: The concentration (e.g., 0.5 µg/mL in Acetonitrile) must be traceable to a primary reference material (e.g., NIST SRM or USP) via gravimetric preparation.
-
Expanded Uncertainty (
): Calculated as , where (95% confidence). This value combines uncertainties from characterization, homogeneity, and stability.
Part 3: Purity Assessment Methodologies
How do we trust the values on the CoA? We utilize a self-validating hierarchy of methods.
The Gold Standard: Quantitative NMR (qNMR)
For the primary characterization of the neat material (before solution preparation), qNMR is superior to chromatography.
-
Principle: The signal intensity in proton NMR is directly proportional to the number of nuclei, independent of the chemical structure.
-
Workflow:
-
Dissolve Aflatoxin G2-13C17 in DMSO-
. -
Add a certified internal calibrant (e.g., NIST-traceable Benzoic Acid).
-
Compare the integration of the Aflatoxin signals against the calibrant.
-
-
Advantage: It eliminates the need for a reference standard of the same compound (which creates a circular logic loop).
Isotopic Enrichment via LC-HRMS
To confirm the absence of native Aflatoxin G2 (
-
Scan Mode: Full scan MS (Orbitrap or Q-TOF).
-
Observation: Look for the [M+H]
ion at m/z 331.08 (Native) vs. 348.14 (Labeled). -
Calculation:
Part 4: Application Protocol (IDMS Workflow)
This protocol describes the validation of Aflatoxin G2 in corn matrix using Aflatoxin G2-13C17.
Reagents:
-
Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1).
Step-by-Step Methodology:
-
Sample Weighing: Weigh 5.00 g of homogenized corn sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (Critical Step):
-
Add 50 µL of Aflatoxin G2-13C17 directly onto the sample powder.
-
Why? Spiking before extraction ensures the ISTD suffers the exact same extraction losses as the native toxin.
-
Allow to equilibrate for 15 minutes.
-
-
Extraction: Add 20 mL of Extraction Solvent. Shake vigorously (mechanical shaker) for 30 minutes.
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Dilution: Transfer 500 µL of supernatant to an autosampler vial. Dilute with 500 µL of water (to match initial mobile phase).
-
LC-MS/MS Analysis: Inject 10 µL.
Data Processing (The IDMS Equation):
Part 5: Visualization & Logic Flows
Diagram 1: The CoA Validation Workflow (ISO 17034)
This diagram illustrates the rigorous process a Reference Material Producer (RMP) undergoes to generate the CoA.
Caption: Workflow for assigning property values to Aflatoxin G2-13C17 under ISO 17034 accreditation.
Diagram 2: Mechanism of Matrix Effect Correction (IDMS)
This logic tree demonstrates why IDMS is superior to external calibration.
Caption: The self-correcting mechanism of Isotope Dilution Mass Spectrometry (IDMS) in complex matrices.
Part 6: Data Summary Tables
Table 1: Critical CoA Specifications for Aflatoxin G2-13C17
| Parameter | Specification | Analytical Method | Purpose |
| Identity | RT matches Native ±0.05 min | LC-MS/MS | Confirms chromatographic behavior. |
| Chemical Purity | qNMR / HPLC-UV | Ensures gravimetric accuracy. | |
| Isotopic Purity | LC-HRMS | Prevents false positives from unlabeled toxin. | |
| Concentration | Gravimetry (ISO 17025) | The reference value for quantification. | |
| Solvent | Acetonitrile (LC-MS Grade) | GC-FID | Solubility and stability assurance. |
References
-
European Commission. (2006). Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union. Link
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[5][6][7][8][9] Link
-
U.S. Food and Drug Administration. (2019). Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix-Matched Calibration Methods by LC-MS/MS. FDA/CFSAN. Link
-
Saito, T., et al. (2004). Absolute quantification of organic compounds by quantitative NMR.[5][10] Metrologia. Link
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[6][8][11] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ISO 17034 – ANAB [anab.ansi.org]
- 8. U-[13C17]-Aflatoxins B1, B2, G1 & G2 (mixture) | LIBIOS [libios.fr]
- 9. inab.ie [inab.ie]
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- 11. emerypharma.com [emerypharma.com]
